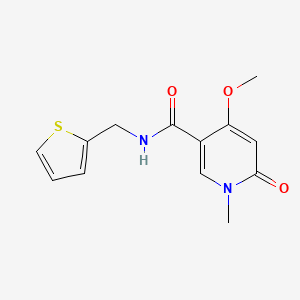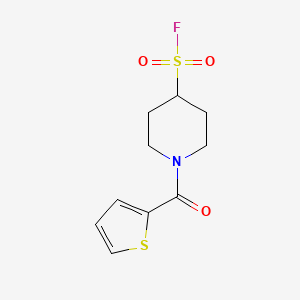
1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPCK, and it is a serine protease inhibitor that is commonly used in biochemical and physiological studies. TPCK is synthesized through a complex chemical process, and its mechanism of action is well understood.
Mécanisme D'action
The mechanism of action of TPCK involves the irreversible inhibition of serine proteases. TPCK binds covalently to the active site of the enzyme, forming a stable complex that prevents the enzyme from carrying out its catalytic function. This mechanism of action has made TPCK a valuable tool in the study of serine proteases and their role in various physiological processes.
Biochemical and Physiological Effects:
TPCK has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several serine proteases, including chymotrypsin, trypsin, and thrombin. TPCK has also been shown to inhibit the activation of the complement system, which is an important part of the immune response. Additionally, TPCK has been shown to inhibit the growth of tumor cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
TPCK has several advantages as a tool for scientific research. Its irreversible inhibition of serine proteases makes it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, TPCK is relatively stable and can be stored for long periods of time without degradation. However, TPCK also has some limitations. Its irreversible inhibition of serine proteases means that it cannot be used to study the reversible inhibition of these enzymes. Additionally, TPCK is not selective for specific serine proteases, so it may inhibit the activity of multiple enzymes in a sample.
Orientations Futures
For research include the development of more selective inhibitors, exploring the potential of TPCK as an anti-cancer agent, and studying the role of serine proteases in various disease states.
Méthodes De Synthèse
TPCK is synthesized through a multi-step process that involves the reaction of thiophene-2-carbonyl chloride with piperidine-4-sulfonyl fluoride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through a series of chromatography steps. The final product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Applications De Recherche Scientifique
TPCK has been widely used in scientific research as a serine protease inhibitor. Serine proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. TPCK inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This property of TPCK has made it a valuable tool in the study of serine proteases and their role in various physiological processes.
Propriétés
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S2/c11-17(14,15)8-3-5-12(6-4-8)10(13)9-2-1-7-16-9/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGSJLKAJDBIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)
![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)
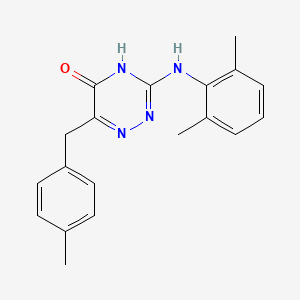
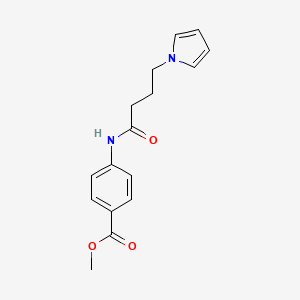
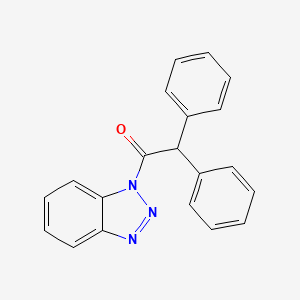
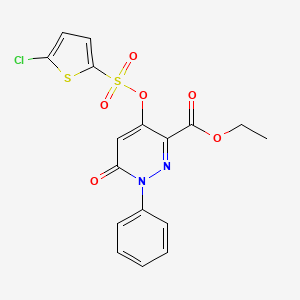
![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)
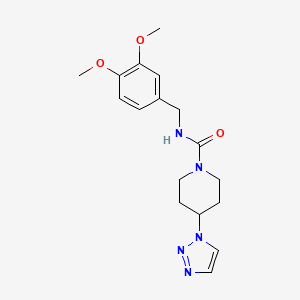
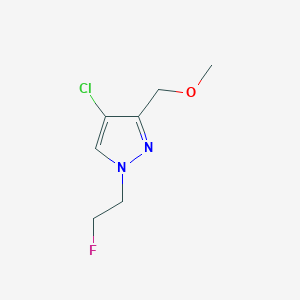
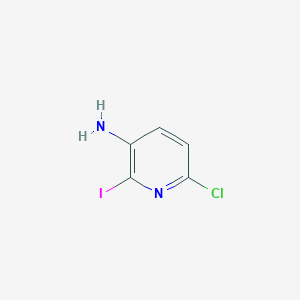
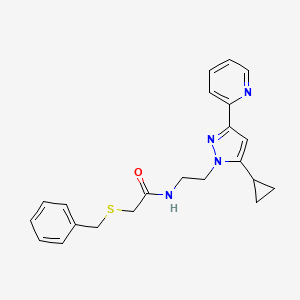
![1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2670630.png)
